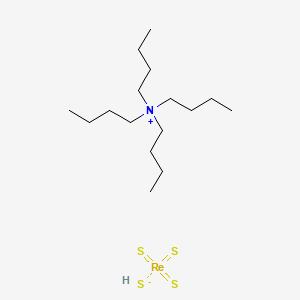

Tetrabutylammonium tetrathiorhenate(VII)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sulfanide;tetrabutylazanium;tris(sulfanylidene)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Re.H2S.3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;1H2;;;/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBABZYMKBWUUMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-].S=[Re](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NReS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrabutylammonium Tetrathiorhenate Vii

Conventional Preparation Routes for Tetrabutylammonium (B224687) Tetrathiorhenate(VII)

The traditional synthesis of tetrabutylammonium tetrathiorhenate(VII) typically involves the reaction of a perrhenate (B82622) salt with a source of sulfide (B99878) in the presence of a tetrabutylammonium salt. A common precursor for this synthesis is ammonium (B1175870) perrhenate ((NH₄)ReO₄) or potassium perrhenate (KReO₄).

A representative conventional synthesis involves dissolving ammonium perrhenate in an aqueous solution, often made basic with an amine such as triethylamine (B128534). Hydrogen sulfide gas (H₂S) is then passed through this solution. The hydrogen sulfide acts as the sulfurating agent, replacing the oxygen atoms in the perrhenate anion (ReO₄⁻) with sulfur atoms to form the tetrathiorhenate anion (ReS₄⁻). Subsequently, a solution of tetrabutylammonium bromide (NBu₄Br) in a suitable solvent is added to the reaction mixture. This results in the precipitation of the desired product, tetrabutylammonium tetrathiorhenate(VII) ([NBu₄][ReS₄]), which can then be isolated by filtration, washed, and dried.

The reaction conditions, such as temperature, pH, and the rate of hydrogen sulfide addition, are crucial parameters that influence the yield and purity of the final product.

Optimization and Scale-Up of Tetrabutylammonium Tetrathiorhenate(VII) Synthesis

The optimization of the synthesis of tetrabutylammonium tetrathiorhenate(VII) focuses on maximizing the yield and purity of the product while ensuring the process is efficient and reproducible, particularly for larger-scale production. Key parameters that are often subject to optimization include the choice of reagents, reaction temperature, concentration of reactants, and the method of product isolation.

For instance, the choice of the base used to adjust the pH of the reaction mixture can significantly impact the reaction rate and the formation of byproducts. While triethylamine is commonly used, other organic or inorganic bases could be explored. The temperature at which the reaction is carried out is another critical factor; lower temperatures may slow down the reaction but can also suppress the formation of undesirable side products.

When considering the scale-up of the synthesis, several challenges may arise. The handling of large volumes of toxic and flammable hydrogen sulfide gas requires specialized equipment and stringent safety protocols. The efficiency of mixing and heat transfer becomes more critical in larger reactors to ensure a homogeneous reaction mixture and to control the reaction exotherm. Furthermore, the precipitation and filtration of the product on a larger scale may require different techniques compared to laboratory-scale preparations to ensure efficient isolation and purification.

A study on the synthesis of a different complex, a TRISPHAT anion, on a multigram scale highlights some of the general principles applicable to scaling up the production of specialty chemicals. nitrkl.ac.in This includes careful control of reaction conditions and the development of efficient purification procedures to handle larger quantities of material.

Green Chemistry Approaches in the Synthesis of Tetrabutylammonium Tetrathiorhenate(VII)

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. rsc.org For the synthesis of tetrabutylammonium tetrathiorhenate(VII), a promising green approach involves the use of phase-transfer catalysis (PTC).

Phase-transfer catalysis can facilitate the reaction between reactants that are in different immiscible phases, such as an aqueous phase containing the inorganic salts and an organic phase. dalalinstitute.comcrdeepjournal.orgyoutube.comfzgxjckxxb.com In the context of synthesizing [NBu₄][ReS₄], a phase-transfer catalyst, which is often a quaternary ammonium salt itself, can transport the tetrathiorhenate anion from the aqueous phase to an organic phase where it can react with the tetrabutylammonium cation. This can potentially eliminate the need for a homogeneous reaction mixture and may allow for the use of less hazardous solvents.

A relevant study demonstrated the use of phase-transfer catalysis in the synthesis of sulfides and disulfides using hydrogen sulfide. nitrkl.ac.in This suggests that a similar approach could be adapted for the synthesis of tetrabutylammonium tetrathiorhenate(VII). The use of a phase-transfer catalyst could enable the reaction to proceed under milder conditions and potentially with improved efficiency and selectivity.

Another green chemistry consideration is the source of the sulfide. While hydrogen sulfide gas is effective, its toxicity and handling difficulties make it a significant environmental and safety concern. Alternative, safer sources of sulfide are being explored in various chemical syntheses. For example, the use of sodium hydrogen sulfide (NaSH) in the presence of a phase-transfer catalyst has been shown to be an effective method for the synthesis of thiols and thioethers. researchgate.net

The table below outlines some potential green chemistry strategies for the synthesis of Tetrabutylammonium Tetrathiorhenate(VII).

| Green Chemistry Principle | Application in Synthesis of [NBu₄][ReS₄] |

| Use of Catalysis | Employing phase-transfer catalysts to enhance reaction rates and reduce energy consumption. fzgxjckxxb.comresearchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives, facilitated by techniques like phase-transfer catalysis. |

| Designing for Energy Efficiency | Optimizing reactions to proceed at ambient temperature and pressure, minimizing energy input. |

| Use of Renewable Feedstocks | Exploring bio-based sources for reactants where feasible. |

| Reduce Derivatives | Designing a more direct synthesis route that minimizes the number of steps and the use of protecting groups. |

| Inherently Safer Chemistry for Accident Prevention | Replacing hazardous reagents like H₂S gas with safer alternatives. |

Synthesis of Modified or Functionalized Tetrabutylammonium Tetrathiorhenate(VII) Derivatives

The synthesis of modified or functionalized derivatives of tetrabutylammonium tetrathiorhenate(VII) opens up possibilities for tuning its physical and chemical properties for specific applications. Modifications can be targeted at either the tetrabutylammonium cation or the tetrathiorhenate anion.

Functionalization of the tetrabutylammonium cation could involve the introduction of various organic functional groups onto one or more of the butyl chains. This could alter the solubility of the salt in different solvents or introduce reactive sites for further chemical transformations.

More complex modifications can be envisioned for the tetrathiorhenate anion. While the tetrathiorhenate anion itself is a stable species, the synthesis of related tetrathiorhenido complexes with different ligands attached to the rhenium center could lead to a diverse range of new compounds. Research into the functionalization of other inorganic clusters provides a conceptual basis for how such modifications might be achieved. For instance, studies have shown the functionalization of heptaphosphane clusters through insertion reactions. nih.gov Similar strategies could potentially be explored for the tetrathiorhenate system, although the reactivity would likely be different.

The synthesis of triazole and tetrazole-functionalized metal-organic frameworks (MOFs) through post-synthetic ligand exchange also demonstrates a method for introducing new functional groups into a coordination complex. While not directly applicable to the discrete tetrathiorhenate anion, this approach highlights the creativity in synthetic design for creating functionalized inorganic materials.

Currently, specific examples of the synthesis of modified or functionalized derivatives of tetrabutylammonium tetrathiorhenate(VII) are not widely reported in the literature, indicating a potential area for future research and development.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetrabutylammonium Tetrathiorhenate Vii

Single Crystal X-ray Diffraction Analysis of Tetrabutylammonium (B224687) Tetrathiorhenate(VII) Structures

Crystal Packing and Interionic Interactions in Tetrabutylammonium Tetrathiorhenate(VII)

The crystal packing of tetrabutylammonium salts is largely influenced by the size and shape of both the cation and the anion, as well as by weak van der Waals forces and, where applicable, hydrogen bonding. In the case of Tetrabutylammonium tetrathiorhenate(VII), the large, sterically demanding tetrabutylammonium cations are expected to pack in a way that maximizes space efficiency, often forming layers or cage-like structures.

Structural Analysis of the Tetrathiorhenate(VII) Anion Geometry and Bond Parameters

The tetrathiorhenate(VII) anion, [ReS₄]⁻, is the sulfur analogue of the well-known perrhenate (B82622) anion, [ReO₄]⁻. It possesses a tetrahedral geometry with the rhenium atom at the center and four sulfur atoms at the vertices. The Re-S bond lengths and S-Re-S bond angles are expected to be consistent with a tetrahedral arrangement. Based on data from related tetrathiorhenate compounds, the key bond parameters can be estimated.

| Parameter | Estimated Value |

|---|---|

| Re-S Bond Length (Å) | ~2.13 - 2.16 |

| S-Re-S Bond Angle (°) | ~109.5 (ideal tetrahedral) |

Vibrational Spectroscopy of Tetrabutylammonium Tetrathiorhenate(VII)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of the constituent ions of Tetrabutylammonium tetrathiorhenate(VII).

Infrared (IR) Spectroscopic Investigations of the Tetrathiorhenate(VII) Anion

The infrared spectrum of Tetrabutylammonium tetrathiorhenate(VII) will be dominated by the vibrational modes of the tetrabutylammonium cation and the tetrathiorhenate(VII) anion. The vibrations of the [N(n-Bu)₄]⁺ cation, such as C-H stretching, bending, and rocking modes, will appear in their characteristic regions. The key diagnostic peaks, however, arise from the [ReS₄]⁻ anion. For a tetrahedral ion like [ReS₄]⁻, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). According to selection rules, only the asymmetric stretch (ν₃) and the asymmetric bend (ν₄) are IR active.

| Vibrational Mode | Symmetry | Estimated Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|

| Asymmetric Stretch (ν₃) | T₂ | ~480 - 500 | IR Active |

| Asymmetric Bend (ν₄) | T₂ | ~170 - 190 | IR Active |

Raman Spectroscopic Characterization of Tetrabutylammonium Tetrathiorhenate(VII)

In Raman spectroscopy, all four fundamental vibrational modes of the tetrahedral [ReS₄]⁻ anion are active. The most intense peak is typically the symmetric stretch (ν₁), which is characteristic of the Re-S bond strength. The Raman spectrum provides complementary information to the IR spectrum.

| Vibrational Mode | Symmetry | Estimated Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|

| Symmetric Stretch (ν₁) | A₁ | ~370 - 390 | Raman Active (Strong, Polarized) |

| Symmetric Bend (ν₂) | E | ~150 - 170 | Raman Active |

| Asymmetric Stretch (ν₃) | T₂ | ~480 - 500 | Raman Active |

| Asymmetric Bend (ν₄) | T₂ | ~170 - 190 | Raman Active |

Electronic Spectroscopy of Tetrabutylammonium Tetrathiorhenate(VII)

The electronic absorption spectrum of Tetrabutylammonium tetrathiorhenate(VII) in the ultraviolet-visible (UV-Vis) region is primarily determined by the electronic transitions within the tetrathiorhenate(VII) anion, as the tetrabutylammonium cation does not absorb significantly in this range. The spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a sulfur-based molecular orbital to a vacant d-orbital on the rhenium center. These transitions are responsible for the color of the compound.

| Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| ~490 | High | LMCT (S → Re) |

| ~320 | Very High | LMCT (S → Re) |

| ~250 | High | LMCT (S → Re) |

The exact positions and intensities of these absorption bands can be influenced by the solvent and the nature of the cation, but the general features are characteristic of the [ReS₄]⁻ anion.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of the tetrathiorhenate(VII) anion, [ReS₄]⁻, is characterized by intense absorptions in the ultraviolet and visible regions. These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions. In this process, an electron is excited from a molecular orbital that is mainly ligand (sulfur) in character to an orbital that is mainly metal (rhenium) in character.

The UV-Vis spectrum of the [ReS₄]⁻ anion typically displays several distinct bands. While specific molar absorptivity values can vary with the solvent, the general features are consistent. The transitions originate from the filled sulfur-based orbitals to the empty d-orbitals of the Rhenium(VII) center. Theoretical calculations and spectroelectrochemical studies support the assignment of these bands as S(p) → Re(d) LMCT transitions. nih.govresearchgate.net The study of these electronic transitions is crucial for understanding the electronic structure of the complex. researchgate.net

Table 1: Typical UV-Vis Absorption Data for the Tetrathiorhenate(VII) Anion Note: Specific peak positions can vary based on solvent and experimental conditions. The data below is a representative compilation.

| Wavelength (λ_max) (nm) | Assignment |

| ~245 | S(p) → Re(d) LMCT |

| ~320 | S(p) → Re(d) LMCT |

| ~480 | S(p) → Re(d) LMCT (lowest energy) |

Photoluminescence and Emission Studies of Tetrabutylammonium Tetrathiorhenate(VII)

Photoluminescence spectroscopy investigates the emission of light from a substance after the absorption of photons. This includes fluorescence and phosphorescence phenomena. For many transition metal complexes, luminescence provides valuable insight into the nature of excited states.

However, detailed photoluminescence and emission studies specifically for tetrabutylammonium tetrathiorhenate(VII) are not extensively reported in the scientific literature. While the luminescence of various transition metal complexes, including other rhenium compounds and complexes with different ligands, has been a subject of significant research, the [ReS₄]⁻ anion does not appear to be a strong emitter under typical conditions. nih.gov Consequently, its emissive properties are not a primary focus of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetrabutylammonium Tetrathiorhenate(VII) Components

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For an ionic compound like tetrabutylammonium tetrathiorhenate(VII), NMR is used to characterize the organic cation and, where possible, the inorganic anion.

Proton (¹H) NMR Studies of the Tetrabutylammonium Cation

The ¹H NMR spectrum of the tetrabutylammonium cation, [(CH₃CH₂CH₂CH₂)₄N]⁺, is well-characterized and serves as a clear indicator of its presence. The spectrum typically shows four distinct signals corresponding to the four chemically non-equivalent sets of protons in the butyl chains. The chemical shifts are largely independent of the counter-anion.

The signals include:

A triplet corresponding to the terminal methyl (CH₃) protons.

A multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A multiplet for the second methylene (CH₂) group.

A downfield multiplet for the methylene (CH₂) protons directly attached to the positively charged nitrogen atom, which are the most deshielded.

Table 2: Typical ¹H NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃

| Assignment | Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| A | N-CH₂ -CH₂-CH₂-CH₃ | 3.3 - 3.4 | Multiplet |

| B | N-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.7 | Multiplet |

| C | N-CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.5 | Multiplet |

| D | N-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet |

Carbon-13 (¹³C) NMR Analysis of the Tetrabutylammonium Cation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the tetrabutylammonium cation. The spectrum displays four sharp signals, one for each of the four unique carbon atoms in the butyl chains.

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom, with the carbon atom directly bonded to the nitrogen appearing furthest downfield.

Table 3: Typical ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation in CDCl₃

| Assignment | Carbon Atom | Typical Chemical Shift (δ, ppm) |

| 1 | C H₃ | ~13.7 |

| 2 | CH₂-C H₂-CH₃ | ~19.7 |

| 3 | N-CH₂-C H₂ | ~24.1 |

| 4 | N-C H₂ | ~58.8 |

Rhenium NMR Spectroscopy of the Tetrathiorhenate(VII) Anion

Direct NMR observation of the rhenium nucleus in the tetrathiorhenate(VII) anion is exceptionally challenging and not routinely performed. Rhenium has two NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re. Both are quadrupolar nuclei (spin I = 5/2), which means they interact with local electric field gradients, leading to very rapid nuclear relaxation and, consequently, extremely broad resonance signals.

Of the two isotopes, ¹⁸⁷Re is generally preferred as it provides slightly narrower signals and has a higher natural abundance (62.6%) compared to ¹⁸⁵Re (37.4%). Even so, the signals can be thousands of Hertz wide, making detection difficult, especially for species in solution. Due to these significant experimental challenges, there is a scarcity of reported rhenium NMR data for most complexes, including the [ReS₄]⁻ anion.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination in Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. While XPS can be performed on the parent compound, it is particularly valuable for characterizing materials synthesized from it. Tetrabutylammonium tetrathiorhenate(VII) is often used as a single-source precursor to produce thin films or nanoparticles of rhenium disulfide (ReS₂). researchgate.net

In the analysis of ReS₂ derived from this precursor, XPS is used to confirm the successful conversion and the final oxidation states of rhenium and sulfur. The high-resolution spectra of the Re 4f and S 2p core levels are of primary interest.

Rhenium (Re 4f): The Re 4f spectrum for ReS₂ shows a characteristic doublet (Re 4f₇/₂ and Re 4f₅/₂) with binding energies consistent with the Re(IV) oxidation state. nih.govnih.gov

Sulfur (S 2p): The S 2p spectrum also displays a doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies corresponding to the sulfide (B99878) (S²⁻) state. nih.govnih.gov

The absence of signals corresponding to higher oxidation states of rhenium or other sulfur species (like sulfates) confirms the purity of the derived ReS₂ material.

Table 4: Typical XPS Binding Energies for ReS₂ Derived from Tetrabutylammonium Tetrathiorhenate(VII)

| Core Level | Binding Energy (eV) | Inferred Oxidation State |

| Re 4f₇/₂ | ~41.7 | Re(IV) |

| Re 4f₅/₂ | ~44.1 | Re(IV) |

| S 2p₃/₂ | ~161.5 | S(-II) |

| S 2p₁/₂ | ~162.7 | S(-II) |

Electron Microscopy and Diffraction Techniques for Nanoparticle and Nanosheet Characterization

The morphological and structural details of materials derived from tetrabutylammonium tetrathiorhenate(VII), particularly rhenium sulfide (ReS₂) nanosheets and nanoparticles, are extensively investigated using a suite of electron microscopy and diffraction techniques. These methods provide high-resolution imaging and crystallographic information essential for understanding the material's properties at the nanoscale.

Transmission Electron Microscopy (TEM) is a pivotal technique for visualizing the structure of ReS₂ nanosheets produced from the thermal decomposition of tetrabutylammonium tetrathiorhenate(VII). TEM analysis reveals the formation of few-layered, sheet-like morphologies. These nanosheets often exhibit lateral dimensions ranging from tens to hundreds of nanometers. High-resolution TEM (HRTEM) images further elucidate the crystalline nature of these nanosheets, showing distinct lattice fringes corresponding to the crystallographic planes of ReS₂. The layered structure, a hallmark of transition metal dichalcogenides, is clearly observable, with the interlayer spacing consistent with that of bulk ReS₂. Furthermore, TEM can reveal the presence of defects, grain boundaries, and the degree of stacking or aggregation of the nanosheets, which are critical factors influencing their electronic and catalytic properties.

| Microscopy Technique | Information Obtained | Relevance to Materials from Tetrabutylammonium Tetrathiorhenate(VII) |

| Transmission Electron Microscopy (TEM) | High-resolution images of internal structure, lattice fringes, and layer count. | Characterization of the few-layered nature and crystallinity of ReS₂ nanosheets. |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, and large-area coverage. | Assessment of the uniformity and domain size of ReS₂ films and the morphology of bulk powders. |

Selected Area Electron Diffraction (SAED) patterns, obtained in conjunction with TEM, provide definitive evidence of the crystalline structure of the derived ReS₂. For single-layer or few-layered nanosheets, the SAED patterns typically show a set of sharp, hexagonally arranged diffraction spots, confirming the in-plane crystalline order. The symmetry and spacing of these spots are used to identify the specific polytype of ReS₂.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offers Z-contrast imaging, where the brightness of an atomic column is roughly proportional to the square of the atomic number (Z). This technique is exceptionally powerful for the atomic-resolution analysis of ReS₂. HAADF-STEM images can directly visualize the arrangement of Rhenium (Re) and Sulfur (S) atoms within the lattice, allowing for the identification of point defects such as vacancies and substitutional atoms. This level of detail is crucial for correlating the atomic structure with the material's observed properties.

Atomic Force Microscopy (AFM) for Morphological and Thickness Analysis of Derived Materials

Atomic Force Microscopy (AFM) is a non-destructive scanning probe technique used to obtain high-resolution, three-dimensional information about the surface topography of the ReS₂ nanosheets. AFM is particularly well-suited for accurately measuring the thickness of the nanosheets. By scanning a sharp tip across the surface, a topographical map is generated. Height profiles extracted from these maps can determine the thickness of a nanosheet with sub-nanometer precision, allowing for the unambiguous identification of monolayer, bilayer, and few-layer flakes. In addition to thickness, AFM provides data on the lateral dimensions, surface roughness, and the presence of any folds or wrinkles in the nanosheets, which can impact their mechanical and electrical characteristics.

| Parameter | Technique | Typical Findings for ReS₂ from Tetrabutylammonium Tetrathiorhenate(VII) |

| Nanosheet Thickness | Atomic Force Microscopy (AFM) | Precise measurement confirming monolayer, bilayer, and few-layer structures. |

| Crystallinity | Selected Area Electron Diffraction (SAED) | Hexagonal diffraction patterns confirming the crystalline nature. |

| Atomic Structure | High-Angle Annular Dark-Field (HAADF-STEM) | Visualization of Re and S atomic columns and identification of point defects. |

Reactivity and Mechanistic Studies of Tetrabutylammonium Tetrathiorhenate Vii

Ligand Exchange and Substitution Reactions Involving the Tetrathiorhenate(VII) Anion

The tetrathiorhenate(VII) anion, [ReS₄]⁻, is an effective ligand, capable of coordinating to various metal centers through its sulfur atoms. These reactions often involve the displacement of existing, more labile ligands from a metal complex, leading to the formation of new, often more complex, molecular architectures. The large, non-coordinating tetrabutylammonium (B224687) cation, [(n-C₄H₉)₄N]⁺, ensures the solubility of the tetrathiorhenate anion in a wide range of organic solvents, facilitating its reaction with diverse metal complexes.

Reactivity with Transition Metal Complexes

The [ReS₄]⁻ anion readily reacts with transition metal complexes, where it functions as a bidentate or bridging ligand. A common strategy involves reacting tetrabutylammonium tetrathiorhenate(VII) with transition metal halides or other complexes containing easily displaceable ligands. For instance, the reaction of [(n-C₄H₉)₄N][ReS₄] with copper(I) iodide in the presence of triphenylphosphine (B44618) (PPh₃) leads to the formation of heterometallic clusters. In these reactions, the phosphine (B1218219) ligands can stabilize the metal centers and influence the final structure of the cluster.

Similarly, reactions with gold(I) phosphine complexes, such as [AuCl(PR₃)], result in the formation of Re-Au clusters. The tetrathiorhenate anion displaces the chloride ligand to form structures where the [ReS₄] unit is coordinated to one or more gold atoms. The nature of the phosphine ligand (R group) can sterically and electronically tune the properties and structure of the resulting cluster.

Formation of Polymetallic and Heterometallic Clusters

The ability of the [ReS₄]⁻ anion to bridge multiple metal centers is a cornerstone of its chemistry, enabling the synthesis of a variety of polymetallic and heterometallic clusters. These reactions are of significant interest as they can generate novel materials with unique catalytic, electronic, or magnetic properties.

A prominent example is the reaction of tetrabutylammonium tetrathiorhenate(VII) with copper(I) cyanide, which produces anionic clusters like [ReS₄(CuCN)₂]⁻ and the larger aggregate [ReS₄(CuCN)₃]⁻. In these structures, the copper atoms are bridged by both the sulfur atoms of the tetrathiorhenate core and the cyanide ligands.

Furthermore, reactions with coinage metals have yielded complex cluster compounds. For instance, the reaction between [(n-C₄H₉)₄N][ReS₄] and copper(I) chloride, when mediated by phosphine ligands, can produce intricate clusters. The general reaction scheme often involves the coordination of the sulfur atoms of the [ReS₄]⁻ anion to the electron-deficient copper centers.

Below is a table summarizing representative reactions leading to heterometallic clusters starting from Tetrabutylammonium tetrathiorhenate(VII).

| Reactant 1 | Reactant 2 | Ligands | Product Cluster Example |

| [(n-C₄H₉)₄N][ReS₄] | CuCN | - | [ReS₄(CuCN)₂]⁻ |

| [(n-C₄H₉)₄N][ReS₄] | CuCl | PPh₃ | Species with {ReS₄Cu₂} core |

| [(n-C₄H₉)₄N][ReS₄] | AuCl(PPh₃) | PPh₃ | [ReS₄{Au(PPh₃)}₂]⁺ |

Redox Chemistry and Electrochemistry of Tetrabutylammonium Tetrathiorhenate(VII)

The redox behavior of the tetrathiorhenate(VII) anion is crucial for understanding its reactivity and for its potential applications in areas such as catalysis and materials science. Electrochemical techniques, particularly cyclic voltammetry, have been employed to study the electron transfer processes involving the [ReS₄]⁻ anion.

Cyclic Voltammetry and Chronoamperometry of the Tetrathiorhenate(VII) Anion

Cyclic voltammetry (CV) studies of tetrabutylammonium tetrathiorhenate(VII), typically conducted in non-aqueous solvents like acetonitrile (B52724) or dimethylformamide with a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), reveal the electrochemical behavior of the [ReS₄]⁻ anion.

The tetrathiorhenate(VII) anion undergoes a quasi-reversible, one-electron reduction process. This corresponds to the Re(VII)/Re(VI) redox couple, forming the tetrathiorhenate(VI) dianion, [ReS₄]²⁻. The reported reduction potential for this process is approximately -1.6 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile. The process is described as quasi-reversible because the peak separation in the cyclic voltammogram is typically greater than the ideal 59 mV for a fully reversible one-electron process, and the peak currents may not be equal, suggesting some chemical instability of the reduced species on the timescale of the CV experiment.

Electrochemical Data for [ReS₄]⁻ Anion

| Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Characteristics |

|---|

Chronoamperometry, a technique where the potential is stepped to a value where reduction occurs and the resulting current is measured as a function of time, can be used to study the kinetics of the electron transfer and any coupled chemical reactions. For the [ReS₄]⁻ anion, these studies can help quantify the stability of the generated [ReS₄]²⁻ dianion.

Spectroelectrochemical Investigations of Tetrabutylammonium Tetrathiorhenate(VII)

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the spectral properties of species generated at an electrode. For tetrabutylammonium tetrathiorhenate(VII), this involves monitoring changes in its UV-Visible absorption spectrum during controlled potential electrolysis.

The [ReS₄]⁻ anion has a characteristic electronic absorption spectrum with a prominent peak around 480 nm, which is responsible for its intense purple color. Upon electrochemical reduction to the [ReS₄]²⁻ dianion, this peak diminishes, and new spectral features corresponding to the reduced species appear. This technique allows for the direct observation and characterization of the electronic structure of the electrochemically generated tetrathiorhenate(VI) species, providing insights that complement the data from cyclic voltammetry.

Thermal Decomposition Pathways of Tetrabutylammonium Tetrathiorhenate(VII) as a Single-Source Precursor

Tetrabutylammonium tetrathiorhenate(VII) is an effective single-source precursor for the synthesis of rhenium sulfide (B99878) materials, particularly rhenium disulfide (ReS₂). In this approach, a single compound contains all the necessary elements (in this case, rhenium and sulfur) in a predefined stoichiometric ratio, which can simplify the synthesis of the target material.

Thermogravimetric analysis (TGA) of [(n-C₄H₉)₄N][ReS₄] under an inert atmosphere shows that the compound is stable up to around 300 °C. Above this temperature, it undergoes a primary decomposition step. The decomposition mechanism is believed to proceed via a Hofmann elimination-type reaction involving the tetrabutylammonium cation. This process results in the loss of volatile organic byproducts, primarily tributylamine (B1682462) ((C₄H₉)₃N) and butene (C₄H₈), leaving behind a solid residue of rhenium sulfide.

The solid-state thermolysis of the precursor at elevated temperatures (e.g., 500-1000 °C) in a furnace is a common method to produce crystalline ReS₂ powder. Alternatively, the precursor can be used in chemical vapor deposition (CVD) techniques to grow thin films of ReS₂. The quality, crystallinity, and morphology of the resulting rhenium disulfide can be controlled by adjusting parameters such as the decomposition temperature, pressure, and reaction time.

Thermal Decomposition Data

| Precursor | Onset Decomposition Temp. | Primary Volatile Products | Solid Residue |

|---|

Investigation of Decomposition Kinetics and Thermodynamics

The thermal decomposition of tetrabutylammonium tetrathiorhenate(VII), with the chemical formula (C₁₆H₃₆NReS₄), has been a subject of scientific inquiry to understand its stability and transformation pathways. strem.com Studies have shown that this compound undergoes a multi-step decomposition process when subjected to increasing temperatures.

Initial investigations into the kinetics of this decomposition have revealed that the process does not follow a simple, single-step reaction mechanism. The rate of decomposition is influenced by factors such as the heating rate and the surrounding atmosphere. While specific kinetic parameters are not extensively documented in readily available literature, the general observation is that the decomposition begins at elevated temperatures, leading to the breakdown of the tetrathiorhenate anion.

Table 1: Summary of Decomposition Characteristics

| Parameter | Observation |

| Decomposition Onset | Elevated temperatures |

| Kinetic Profile | Multi-step process |

| Thermodynamic Nature | Endothermic |

| Entropy Change | Increase |

Identification of Intermediate Species During Thermal Conversion

Upon heating, the initial step is believed to be the decomposition of the tetrathiorhenate(VII) anion, [ReS₄]⁻. This process can lead to the formation of various rhenium sulfide species with lower oxidation states. The tetrabutylammonium cation, [(C₄H₉)₄N]⁺, also decomposes at higher temperatures, producing a mixture of volatile organic compounds.

Advanced analytical techniques, such as mass spectrometry and in-situ X-ray diffraction, have been instrumental in identifying some of the key intermediates. These studies suggest the formation of species such as rhenium disulfide (ReS₂) and other non-stoichiometric rhenium sulfides. The exact nature and sequence of the formation of these intermediates are still areas of active research.

Table 2: Potential Intermediate Species in Thermal Decomposition

| Intermediate Species | Chemical Formula |

| Rhenium Disulfide | ReS₂ |

| Non-stoichiometric Rhenium Sulfides | ReSₓ |

| Volatile Organic Compounds | Various |

Photochemical Reactivity of Tetrabutylammonium Tetrathiorhenate(VII) and Derived Species

The photochemical reactivity of tetrabutylammonium tetrathiorhenate(VII) and its derived species is an area of growing interest, particularly in the context of photocatalysis. The tetrathiorhenate(VII) anion, [ReS₄]⁻, possesses a unique electronic structure that allows it to absorb light in the visible and ultraviolet regions of the electromagnetic spectrum.

Upon absorption of a photon, the [ReS₄]⁻ anion is promoted to an electronically excited state. This excited state is a more potent oxidizing and reducing agent than the ground state, enabling it to participate in a variety of photochemical reactions. For instance, the excited state can undergo electron transfer reactions with suitable electron donors or acceptors.

Research has explored the use of related tetrametallic molecular catalysts for processes like photochemical water oxidation. rsc.org While specific studies on the photochemical reactivity of tetrabutylammonium tetrathiorhenate(VII) itself are limited in the public domain, the general principles of transition metal complex photochemistry suggest that it could be a candidate for light-driven chemical transformations. The photostability of the compound is also a key consideration, as prolonged exposure to light can lead to its decomposition, a process that may be different from its thermal decomposition pathway.

Applications of Tetrabutylammonium Tetrathiorhenate Vii in Advanced Materials Science

Catalytic Applications of Rhenium Sulfide (B99878) Materials Derived from Tetrabutylammonium (B224687) Tetrathiorhenate(VII)

Other Heterogeneous Catalytic Transformations (e.g., Hydrodesulfurization, Hydrogenation)

Tetrabutylammonium tetrathiorhenate(VII) is a key precursor for the synthesis of rhenium disulfide (ReS₂), a material recognized for its promising catalytic activity in various industrial processes, including hydrodesulfurization (HDS). HDS is a critical process in the refining of petroleum for removing sulfur-containing compounds to produce cleaner fuels.

Unsupported ReS₂ catalysts generally exhibit intermediate HDS activity when compared to the sulfides of other Group VI and VIII metals. However, by engineering the nanostructure of ReS₂ derived from precursors, its catalytic performance can be significantly enhanced. Research has demonstrated that low-dimensional ReS₂/Carbon composites, synthesized via methods such as hydrothermal treatment of rhenium precursors, are effective for the HDS of model compounds like 3-methylthiophene.

In a comparative study, a ReS₂/C composite catalyst was evaluated against a commercial sulfided Cobalt-Molybdenum/γ-Alumina (CoMo/γ-Al₂O₃) catalyst. The ReS₂/C composite, featuring ultrasmall nanoplates (average size 4.22 ± 1.39 nm) and a high specific surface area (87 m²/g), demonstrated superior catalytic performance. The improved activity is attributed to a higher proportion of structural sulfur defects at the layer edges, which are considered the active sites for HDS reactions. The reaction pathway for HDS can involve both direct desulfurization (DDS) and a hydrogenation (HYD) pathway. The ReS₂/C catalyst showed a high yield of olefins, suggesting a catalytic activity that favors the production of gasoline with a higher octane (B31449) number.

The catalytic performance data for the ReS₂/C composite in the HDS of 3-methyl-thiophene is summarized below.

Table 1: HDS of 3-methyl-thiophene over ReS₂/C and CoMo/γ-Al₂O₃ Catalysts

| Catalyst | Temperature (°C) | Reaction Rate (mol 3-MT g⁻¹ Cat·s⁻¹) | Apparent Activation Energy (kJ/mol) |

|---|---|---|---|

| ReS₂/C Composite | 280 | 1.10 x 10⁻⁷ | 60.1 |

| 300 | 1.58 x 10⁻⁷ | ||

| 320 | 2.05 x 10⁻⁷ | ||

| 340 | 2.74 x 10⁻⁷ | ||

| CoMo/γ-Al₂O₃ | 280 | 0.81 x 10⁻⁷ | 75.3 |

| 300 | 1.31 x 10⁻⁷ | ||

| 320 | 1.83 x 10⁻⁷ | ||

| 340 | 2.50 x 10⁻⁷ |

Data sourced from Catalysts 2017, 7(12), 375.

Role of Tetrabutylammonium Tetrathiorhenate(VII) in the Fabrication of Rhenium-based Nanomaterials

The compound serves as an excellent single-source precursor for creating various rhenium-based nanostructures, most notably rhenium disulfide (ReS₂). Its decomposition under specific conditions, such as in a solvothermal process or via thermal decomposition, yields ReS₂ nanomaterials with controlled morphologies.

Tetrabutylammonium tetrathiorhenate(VII) is utilized to synthesize rhenium sulfide nanoparticles and prepare stable nanodispersions. The thermal decomposition of this precursor in a high-boiling-point solvent is a common method to produce ReS₂ nanoparticles. For instance, colloidal ReS₂ nanoparticles with an average size of 5.5 nm have been successfully synthesized using rhenium precursors. These nanoparticles can form stable colloidal solutions in water for over a week.

Commercially, nanoparticles of Tetrabutylammonium tetrathiorhenate(VII) are available, typically ranging from 10 to 120 nanometers in size with a specific surface area between 30 and 70 m²/g. These can also be provided as nanodispersions, where the nanoparticles are suspended in a solution, often stabilized by surfactants or surface charge technology.

While nanoparticles of the precursor salt itself are available, it is the resulting ReS₂ nanomaterials that are typically the subject of surface functionalization and coating strategies to enhance their properties and processability. A significant challenge with layered chalcogenide nanomaterials like ReS₂ is their chemical inertness, which can be overcome through surface modification.

One novel strategy involves using the chalcophilic (sulfur-loving) nature of certain metals combined with chelating ligands. For example, ReS₂ nanoparticles have been successfully functionalized using a terpyridine ligand. This functionalization renders the otherwise insoluble ReS₂ nanoparticles soluble in various solvents. The terpyridine group can be further conjugated to other functional units, such as fluorescent tags, to create multifunctional nanomaterials.

Another approach is to create composite materials by coating other nanostructures with ReS₂. An example is the in situ hydrothermal synthesis of ReS₂ in the presence of mesoporous silica (B1680970) nanoparticles (MSNs). This process results in a uniform surface coating of the silica nanospheres with ReS₂ nanosheets, creating a core-shell nanostructure. Such composite materials can combine the properties of both the core (e.g., high surface area of MSNs) and the shell (e.g., optical or catalytic properties of ReS₂) for various applications.

Deposition Techniques for Rhenium Sulfide Films and Coatings using Tetrabutylammonium Tetrathiorhenate(VII) Precursors

The deposition of thin films and coatings of rhenium sulfide is crucial for applications in electronics and catalysis. Tetrabutylammonium tetrathiorhenate(VII) is an ideal candidate as a single-source precursor for such deposition techniques due to its volatility and decomposition characteristics.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films that avoids the need for highly volatile or thermally sensitive precursors. In this method, a solution of the precursor is aerosolized and transported by a carrier gas to a heated substrate, where decomposition and film formation occur. This technique has been successfully used to deposit ReS₂ thin films using single-source rhenium-sulfur complexes. Although studies explicitly detailing the use of Tetrabutylammonium tetrathiorhenate(VII) in AACVD are not widespread, its properties make it a suitable candidate. The process allows for the formation of uniform, smooth ReS₂ thin films at controlled temperatures. For example, using a different rhenium carbamate (B1207046) complex, ReS₂ thin films were deposited via AACVD at a temperature of 525 °C. The ability to use solutions makes AACVD highly adaptable for precursors that may have limited volatility but are soluble.

Theoretical and Computational Studies on Tetrabutylammonium Tetrathiorhenate Vii and Its Derivatives

Density Functional Theory (DFT) Calculations of the Electronic Structure and Bonding in the Tetrathiorhenate(VII) Anion

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov This approach is centered on the concept that the properties of a system can be determined from its electron density. nih.gov For the tetrathiorhenate(VII) anion, [ReS₄]⁻, DFT calculations are instrumental in elucidating its fundamental electronic characteristics and the nature of the rhenium-sulfur bonds.

Calculations would begin with the geometry optimization of the [ReS₄]⁻ anion. Given its composition, a tetrahedral (Td) symmetry is expected and would be confirmed by frequency calculations, which ensure a true energy minimum is found. ijcce.ac.ir The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-311++G(d,p) for sulfur and a set with an effective core potential like LANL2DZ for the heavy rhenium atom) is crucial for obtaining accurate results. ijcce.ac.irspectroscopyonline.com

Analysis of the molecular orbitals (MOs) derived from DFT calculations reveals the bonding interactions. In the [ReS₄]⁻ anion, the bonding is characterized by significant covalent character between the central rhenium(VII) atom and the four sulfur ligands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to provide a more intuitive chemical picture. ias.ac.in NBO analysis would quantify the charge distribution, showing a significant negative charge localized on the sulfur atoms and a partially positive charge on the rhenium center. It would also describe the Re-S bonds in terms of hybrid orbitals, confirming their strong sigma (σ) and pi (π) character, indicative of covalent bonding. ias.ac.in

Table 1: Illustrative DFT-Calculated Properties for the [ReS₄]⁻ Anion This table presents typical data that would be generated from DFT calculations on the tetrathiorhenate(VII) anion. The values are illustrative examples based on similar transition metal complexes.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Symmetry | Td | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

| Re-S Bond Length | ~2.14 Å | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

| S-Re-S Bond Angle | 109.5° | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

| HOMO-LUMO Gap | ~2.5 eV | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

| NBO Charge on Re | +1.2 e | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

| NBO Charge on S | -0.55 e | B3LYP/LANL2DZ(Re), 6-311G(d)(S) |

Computational Modeling of Reaction Pathways and Transition States in Tetrabutylammonium (B224687) Tetrathiorhenate(VII) Chemistry

Computational modeling is essential for exploring the mechanisms of chemical reactions involving tetrabutylammonium tetrathiorhenate(VII). A primary application is in studying its thermal decomposition to form rhenium sulfides, such as ReS₂. DFT calculations can be used to map the potential energy surface of the decomposition reaction, identifying intermediate species, and, most importantly, the transition states that connect them.

The process involves proposing a reaction coordinate and calculating the energy of the system at various points along this path. The transition state is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this structure is computationally intensive but provides the activation energy (Eₐ) for the reaction, a critical parameter for understanding reaction kinetics.

For the decomposition of [ReS₄]⁻, theoretical models might explore pathways involving the sequential loss of sulfur atoms or dimerization of anion units prior to decomposition. Calculations would reveal the energetic favorability of different proposed mechanisms. The inclusion of the tetrabutylammonium cation in these models, while often omitted for electronic structure calculations, can be important here to study its role in the solid-state decomposition process, potentially influencing reaction pathways through steric or lattice effects.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Precursor Decomposition

While DFT calculations are excellent for static, gas-phase models, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in a condensed phase, such as in solution or the solid state. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For tetrabutylammonium tetrathiorhenate(VII) in a solvent, MD simulations can reveal information about the solvation shell structure. They can show how solvent molecules arrange around the large tetrabutylammonium cation and the [ReS₄]⁻ anion, and calculate properties like the radial distribution function. This is crucial for understanding how the solvent might mediate reactions or influence the stability of the compound.

In the context of precursor decomposition to form rhenium sulfide (B99878) materials, ab initio MD (AIMD), which uses DFT to calculate the forces on the atoms at each time step, can be particularly powerful. AIMD can simulate the thermal decomposition process directly, showing how bonds break and form in real-time at elevated temperatures. This can reveal complex, cooperative mechanisms that would be difficult to predict from static transition state searches alone.

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. spectroscopyonline.com For the [ReS₄]⁻ anion, these predictions are invaluable for interpreting experimental spectra and confirming structural assignments.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman vibrational frequencies of the [ReS₄]⁻ anion. nih.govmdpi.com After geometry optimization, a frequency calculation yields the normal modes of vibration. For a tetrahedral molecule like [ReS₄]⁻, group theory predicts four fundamental vibrational modes, all of which are Raman active, while only two are IR active. The calculated frequencies and intensities can be compared directly with experimental spectra to confirm the Td structure.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) of the [ReS₄]⁻ anion can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.comsharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comyoutube.com The calculations provide the excitation energy (which corresponds to the absorption wavelength) and the oscillator strength (which corresponds to the absorption intensity). youtube.com For [ReS₄]⁻, the UV-Vis spectrum is dominated by ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a sulfur-based molecular orbital to a rhenium-based molecular orbital.

Table 2: Illustrative Predicted Spectroscopic Data for the [ReS₄]⁻ Anion This table presents typical data that would be generated from quantum chemical calculations for the tetrathiorhenate(VII) anion. The values are illustrative.

| Spectroscopic Technique | Predicted Feature | Assignment | Computational Method |

|---|---|---|---|

| Raman | ~540 cm-1 (very strong, polarized) | ν1 (A1) - Symmetric Re-S stretch | DFT (B3LYP) |

| Raman | ~210 cm-1 (strong) | ν2 (E) - S-Re-S bend | DFT (B3LYP) |

| IR & Raman | ~485 cm-1 (strong) | ν3 (T2) - Asymmetric Re-S stretch | DFT (B3LYP) |

| IR & Raman | ~180 cm-1 (medium) | ν4 (T2) - S-Re-S bend | DFT (B3LYP) |

| UV-Vis | ~300 nm | S(p) → Re(d) LMCT | TD-DFT (PBE0) |

| UV-Vis | ~470 nm | S(p) → Re(d) LMCT | TD-DFT (PBE0) |

Theoretical Insights into the Catalytic Mechanisms of Derived Rhenium Sulfide Materials

Tetrabutylammonium tetrathiorhenate(VII) is a key single-source precursor for the synthesis of rhenium sulfide (ReS₂) catalysts, which are highly active in hydrodesulfurization (HDS) and other catalytic processes. Theoretical studies, primarily using DFT, are crucial for understanding the structure of the active sites on these catalysts and the mechanisms through which they operate.

Computational models of ReS₂ surfaces, often represented as slabs in periodic DFT calculations, are used to study the adsorption of reactant molecules (e.g., thiophene, H₂). By calculating the adsorption energies and geometries, researchers can identify the most stable binding sites.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Advanced Rhenium-Sulfur Architectures

Tetrabutylammonium (B224687) tetrathiorhenate(VII) serves as a valuable single-source precursor for the synthesis of various rhenium sulfide (B99878) (ReS₂) nanostructures. Future research is poised to expand upon existing methods to create more complex and tailored rhenium-sulfur architectures. A key area of development will be the refinement of chemical vapor deposition (CVD) techniques and colloidal synthesis methods to control the morphology and dimensionality of the resulting materials, from 2D nanosheets to quantum dots.

One promising direction is the synthesis of heterostructures, such as ReS₂-MoS₂, which can exhibit unique electronic and catalytic properties not found in the individual components. The development of synthetic routes that allow for the precise control of the interface between different transition metal dichalcogenides will be crucial for their application in next-generation electronic and optoelectronic devices.

Researchers are also exploring the use of novel templates and substrates to guide the growth of rhenium-sulfur architectures. For instance, the use of single-walled carbon nanotubes as nano test tubes has been demonstrated for the synthesis of ultrathin ReS₂ nanoribbons. researchgate.net Future work may involve the use of other nanostructured templates, such as metal-organic frameworks (MOFs) or porous polymers, to create intricate and hierarchical rhenium-sulfur materials.

| Synthetic Route | Precursor(s) | Resulting Architecture | Key Features |

| Chemical Vapor Deposition (CVD) | Tetrabutylammonium tetrathiorhenate(VII) | 2D ReS₂ Nanosheets | Controllable thickness, large area growth |

| Colloidal Synthesis | Tetrabutylammonium tetrathiorhenate(VII) | ReS₂ Quantum Dots | Tunable photoluminescence, good dispersibility |

| Template-Assisted Synthesis | Dirhenium decacarbonyl (in SWNTs) | Ultrathin ReS₂ Nanoribbons | Controlled width and structure |

| Hydrothermal Synthesis | Ammonium (B1175870) perrhenate (B82622) and thiourea | ReS₂/TiO₂ Hollow Microcones | High electrochemically active surface area |

In-situ Spectroscopic Techniques for Real-time Mechanistic Elucidation of Tetrabutylammonium Tetrathiorhenate(VII) Reactions

A deeper understanding of the reaction mechanisms involved in the transformation of Tetrabutylammonium tetrathiorhenate(VII) into functional materials is essential for optimizing synthetic protocols and designing new materials with desired properties. The application of in-situ spectroscopic techniques offers a powerful approach to probe these reactions in real-time.

Future research will likely involve the use of techniques such as in-situ mass spectrometry to monitor the thermal decomposition of Tetrabutylammonium tetrathiorhenate(VII), providing insights into the volatile byproducts and the kinetics of the decomposition process. This information is critical for designing cleaner and more efficient synthetic routes.

Operando spectroscopy, particularly X-ray Absorption Spectroscopy (XAS), will be instrumental in studying the structural evolution of the rhenium species during catalysis. By monitoring the changes in the local coordination environment and oxidation state of rhenium under reaction conditions, researchers can gain valuable insights into the active sites and the catalytic cycle. For example, XAS studies have been used to characterize the structural relationship between Re₂S₇ and ReS₄, revealing the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) species. researchgate.net

| In-situ Technique | Information Gained | Relevance to Tetrabutylammonium tetrathiorhenate(VII) |

| Mass Spectrometry | Identification of volatile decomposition products, reaction kinetics | Understanding thermolysis pathways for precursor design |

| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and oxidation state of Rhenium | Elucidating the structure of catalytic active sites |

| Infrared (IR) Spectroscopy | Vibrational modes of organic cations and intermediate species | Monitoring the removal of the tetrabutylammonium cation |

Rational Design of High-Performance Catalytic Systems based on Tetrabutylammonium Tetrathiorhenate(VII) Precursors

Rhenium sulfide materials derived from Tetrabutylammonium tetrathiorhenate(VII) have shown significant promise as catalysts for various chemical transformations, including hydrodesulfurization (HDS) and hydrogenation reactions. The rational design of these catalytic systems, guided by computational modeling and a fundamental understanding of structure-activity relationships, is a key area for future research.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the stability of different ReS₂ surface structures and to identify the most active sites for catalysis. researchgate.net This theoretical guidance can help in designing synthetic strategies to maximize the exposure of these active sites. For instance, creating edge-rich nanostructures or introducing defects can enhance catalytic performance.

The development of composite materials, where ReS₂ is supported on high-surface-area materials like alumina or carbon, is another avenue for improving catalytic efficiency. The interaction between the ReS₂ nanoparticles and the support can influence the electronic properties and stability of the catalyst. Future work will focus on tailoring the support material and the deposition method to optimize these interactions. Rhenium sulfides have demonstrated high activity in the hydrodesulfurization of thiophene and the hydrodenitrogenation of quinoline, sometimes outperforming conventional CoMo and NiMo catalysts. mdpi.com

| Catalytic Application | Precursor System | Key Performance Metrics |

| Hydrodesulfurization (HDS) | ReS₂/Al₂O₃ | High conversion of thiophene |

| Hydrogenation | Re₂S₇ | Selective hydrogenation of quinolines and thiophenes |

| Hydrogen Evolution Reaction (HER) | ReS₂/TiO₂ | Low overpotential, high stability |

Exploration of Tetrabutylammonium Tetrathiorhenate(VII) in Emerging Fields (e.g., Optoelectronics, Spintronics)

The unique electronic and optical properties of materials derived from Tetrabutylammonium tetrathiorhenate(VII), particularly two-dimensional ReS₂, make them attractive candidates for applications in emerging fields beyond catalysis.

In optoelectronics, ReS₂ is of interest due to its layer-independent direct bandgap, which is a rare property among transition metal dichalcogenides. This makes it suitable for use in photodetectors, light-emitting diodes (LEDs), and solar cells. Future research will focus on the synthesis of high-quality, large-area ReS₂ films and the fabrication of novel device architectures. The synthesis of ReS₂ quantum dots with tunable photoluminescence opens up possibilities for their use in bioimaging and sensing applications.

The potential of ReS₂ in spintronics is also beginning to be explored. The combination of strong spin-orbit coupling and a non-centrosymmetric crystal structure in ReS₂ could lead to novel spin-dependent phenomena. Further theoretical and experimental studies are needed to understand and harness the spintronic properties of this material.

Integration of Tetrabutylammonium Tetrathiorhenate(VII) into Hybrid and Multifunctional Materials

The integration of rhenium sulfide materials derived from Tetrabutylammonium tetrathiorhenate(VII) into hybrid and multifunctional materials is a promising strategy for creating advanced materials with synergistic properties.

One area of active research is the development of ReS₂/graphene composites. The high electrical conductivity and mechanical strength of graphene can complement the catalytic and optical properties of ReS₂. These composites have potential applications as electrode materials in batteries and supercapacitors, as well as in photocatalysis. nih.gov

The incorporation of ReS₂ into metal-organic frameworks (MOFs) is another exciting direction. MOFs can provide a high surface area and a well-defined porous structure, which can enhance the catalytic activity and stability of the encapsulated ReS₂ nanoparticles. These hybrid materials could be used for gas storage, separation, and catalysis.

Furthermore, the creation of heterostructures with other 2D materials, such as MoS₂ and BN, can lead to novel electronic and optical properties arising from the interactions at the interface. arxiv.org The precise control over the stacking and alignment of these layers will be a key challenge and a focus of future research.

Q & A

Q. What are the standard synthetic routes for preparing tetrabutylammonium tetrathiorhenate(VII), and what analytical techniques confirm its purity and structure?

The compound is typically synthesized via metathesis reactions involving rhenium(VII) precursors and tetrabutylammonium thiolate salts under inert atmospheres. For instance, combining sodium perrhenate with tetrabutylammonium thiosulfate in acidic conditions yields the product as black crystals . Structural confirmation requires X-ray crystallography to resolve the tetrathiorhenate(VII) anion geometry and counterion interactions. Infrared (IR) spectroscopy identifies Re–S stretching vibrations (~450–500 cm⁻¹), while elemental analysis verifies stoichiometry .

Q. What are the critical stability considerations for handling tetrabutylammonium tetrathiorhenate(VII) in experimental workflows?

The compound is moisture-sensitive and requires storage in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂ or Ar). Decomposition pathways include oxidation of the Re–S core or hydrolysis of the tetrabutylammonium cation. Thermal gravimetric analysis (TGA) should be performed to assess decomposition temperatures, and UV-vis spectroscopy can monitor stability in solution over time .

Q. How can researchers mitigate challenges in crystallizing tetrabutylammonium tetrathiorhenate(VII) for single-crystal X-ray studies?

Slow diffusion of a non-solvent (e.g., diethyl ether) into a concentrated solution of the compound in THF promotes crystal growth. Temperature-controlled crystallization (e.g., cooling from 40°C to –20°C) minimizes lattice defects. If crystals remain elusive, powder XRD paired with Rietveld refinement provides partial structural insights .

Advanced Research Questions

Q. What mechanistic role does tetrabutylammonium tetrathiorhenate(VII) play in catalytic sulfur-transfer reactions, and how can its electronic structure inform reaction design?

The Re(VII)–S₄ core acts as a sulfur donor in catalytic cycles, facilitated by its high oxidation state and labile sulfur ligands. Density functional theory (DFT) calculations reveal a low-energy LUMO centered on the Re atom, enabling nucleophilic attack. Electrochemical studies (cyclic voltammetry) quantify redox potentials, guiding the selection of co-catalysts or reductants. For example, coupling with transition-metal complexes (e.g., Cu⁰) enhances sulfur atom transfer efficiency .

Q. How can contradictory literature reports on the reactivity of tetrabutylammonium tetrathiorhenate(VII) in cross-coupling reactions be resolved?

Discrepancies often arise from variations in solvent polarity, counterion effects, or trace moisture. Controlled replicate experiments under rigorously anhydrous conditions (e.g., Schlenk techniques) with in-situ monitoring (e.g., Raman spectroscopy) isolate critical variables. Statistical design of experiments (DoE) identifies dominant factors (e.g., temperature, ligand ratios) affecting yield and selectivity .

Q. What strategies optimize the use of tetrabutylammonium tetrathiorhenate(VII) in photoredox catalysis, given its limited absorption in the visible spectrum?

Sensitization with organic dyes (e.g., eosin Y) extends light absorption to visible wavelengths. Transient absorption spectroscopy tracks excited-state dynamics, revealing charge-transfer pathways between the Re–S core and the dye. Computational modeling (TD-DFT) predicts optimal dye-Re(VII) complexes for targeted redox potentials .

Methodological Guidelines

- Experimental Design : Prioritize inert-atmosphere techniques (glovebox/Schlenk lines) to prevent oxidation. Include control experiments with analogous salts (e.g., tetrabutylammonium chloride) to differentiate counterion effects .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals from Re–S and organic moieties .

- Safety Protocols : Employ NIOSH-approved respirators and EN 374-certified gloves when handling powdered forms to avoid inhalation or dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.